Scientific Field: Material Science
Summary of Application: 1,3-Dichlorotetramethyldisiloxane is used to create extremely thin and transparent oil and water repellent coating of silicone on smooth surfaces.
Results or Outcomes: The result is a surface that is resistant to oil and water.
Scientific Field: Chemistry
Summary of Application: 1,3-Dichlorotetramethyldisiloxane is used as a chemical additive
Results or Outcomes: The outcomes depend on the specific reaction, but the addition of 1,3-Dichlorotetramethyldisiloxane can influence the course of the reaction
Scientific Field: Polymer Chemistry
Summary of Application: 1,3-Dichlorotetramethyldisiloxane is used to prepare a silicon-based fluorene polymer.
Methods of Application: The compound is reacted with a dibromofluorene derived Grignard reagent.
Results or Outcomes: The result is a silicon-based fluorene polymer.
Scientific Field: Organic Chemistry
Summary of Application: 1,3-Dichlorotetramethyldisiloxane is used to produce 1,1,3,3-tetramethyl-disiloxane-1,3-diol
Results or Outcomes: The result is the production of 1,1,3,3-tetramethyl-disiloxane-1,3-diol
Scientific Field: Pharmaceutical Chemistry
Summary of Application: 1,3-Dichlorotetramethyldisiloxane is used as an intermediate in the synthesis of pharmaceuticals
Results or Outcomes: The outcomes depend on the specific synthesis, but the use of 1,3-Dichlorotetramethyldisiloxane can facilitate the production of various pharmaceutical compounds
1,3-Dichlorotetramethyldisiloxane is a chemical compound with the molecular formula and a molecular weight of approximately 203.22 g/mol. It is categorized as a disiloxane, characterized by its two silicon atoms connected by oxygen atoms, with various organic groups attached. The compound is also known by several other names, including 1,3-Dichloro-1,1,3,3-tetramethyl disiloxane and Sym-dichlorotetramethyldisiloxane . Its structure consists of two silicon atoms each bonded to two methyl groups and one chlorine atom on one of the silicon atoms.
Physical Properties:
1,3-DClTMDS is classified as a corrosive and irritating compound. It can cause skin and eye irritation upon contact. Inhalation can irritate the respiratory tract. The presence of chlorine makes it a potential lachrymator (tear inducer).
Several methods exist for synthesizing 1,3-Dichlorotetramethyldisiloxane:
1,3-Dichlorotetramethyldisiloxane has a variety of applications across different fields:
Interaction studies involving 1,3-Dichlorotetramethyldisiloxane primarily focus on its reactivity with other chemical species. Its ability to form bonds with various nucleophiles makes it a versatile compound in organic synthesis. Research indicates that its derivatives can interact with biological molecules, potentially impacting their functionality or stability .
1,3-Dichlorotetramethyldisiloxane shares similarities with several related compounds in the siloxane family. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tetramethyldisiloxane | Lacks chlorine substituents | |
Trichlorosilane | Contains three chlorine atoms | |
Dimethylsilicone | Commonly used in cosmetics and lubricants | |
Dichloro(dimethyl)silane | Similar structure but fewer methyl groups |
Uniqueness of 1,3-Dichlorotetramethyldisiloxane:
This compound is unique due to its dual chlorine substituents on the silicon atoms while retaining two methyl groups on each silicon atom. This configuration allows for specific reactivity patterns not observed in other silanes or siloxanes.
The primary industrial route for producing 1,3-dichlorotetramethyldisiloxane involves the controlled hydrolysis of dimethyldichlorosilane under specific conditions. This process operates through a multi-stage hydrolysis system designed to maximize yield while minimizing byproduct formation [1] [2].
The industrial hydrolysis process typically employs a five-step procedure. The first step involves mixing dimethyldichlorosilane with concentrated hydrochloric acid (35-60% concentration) at temperatures ranging from 10-60°C under pressures of 0-0.35 megapascals [1]. The mass ratio of hydrochloric acid to dimethyldichlorosilane is carefully controlled at approximately 40:1 to ensure complete conversion. This initial hydrolysis generates a three-phase mixture containing acid, oil, and gas phases that must be separated using specialized gas-liquid separators and phase separators [1].
The second stage involves further hydrolysis using diluted hydrochloric acid at temperatures below 35°C under normal pressure conditions. This step ensures complete conversion of remaining dimethyldichlorosilane while controlling the reaction temperature to prevent thermal decomposition [1]. The subsequent extraction and neutralization steps utilize process water and alkaline solutions respectively to remove acidic impurities and achieve the desired product purity.
Modern industrial implementations achieve yields of 85-95% with chloride ion content below 10 parts per million in the final product [1]. The process generates anhydrous hydrogen chloride gas as a valuable byproduct, which can be recycled for methyl chloride synthesis in the direct process for dimethyldichlorosilane production [2].
Advanced manufacturing facilities employ continuous flow systems that integrate multiple reaction stages within a single processing unit. These systems utilize static mixers for enhanced mass transfer and phase separators for efficient product isolation [1]. The continuous nature of these processes eliminates batch-to-batch variations and reduces downtime associated with reactor cleaning and preparation.
The continuous flow approach incorporates automated temperature and pressure control systems that maintain optimal reaction conditions throughout the production cycle. Heat exchangers are strategically positioned to manage the exothermic nature of the hydrolysis reaction, while gas-liquid separators ensure efficient recovery of hydrogen chloride gas [1].
An alternative industrial route employs ferric chloride hexahydrate as a catalyst for the synthesis of 1,3-dichlorotetramethyldisiloxane from cyclic or linear dimethylpolysiloxanes and dimethyldichlorosilane [3]. This method operates under solvent-free conditions at temperatures around 60°C, offering advantages in terms of environmental impact and process economics.
The ferric chloride catalyzed process demonstrates high reaction rates and excellent yields exceeding 90% [3]. The catalyst system enables the reaction to proceed without the use of hazardous organic solvents such as diethyl ether, improving operational safety and reducing environmental concerns. The process can be conducted under atmospheric pressure, simplifying equipment requirements and reducing capital costs.
Production Route | Temperature (°C) | Pressure (MPa) | Yield (%) | Key Advantages |
---|---|---|---|---|
HCl Hydrolysis | 10-60 | 0-0.35 | 85-95 | Established technology, HCl recovery |
Ferric Chloride | 60 | Atmospheric | 90+ | Solvent-free, high safety |
Continuous Flow | 25-50 | 0.1-0.2 | 90-98 | Consistent quality, reduced downtime |
Laboratory-scale synthesis of 1,3-dichlorotetramethyldisiloxane can be accomplished through controlled hydrolysis procedures that utilize precise stoichiometric ratios of reactants. The method involves adding dimethyldichlorosilane dropwise to a solution containing concentrated hydrochloric acid and water while maintaining temperature control through external cooling [4] [5].
A typical laboratory procedure begins with preparation of a reaction mixture containing 30 grams of acetone as solvent, 10.8 grams of water, and 0.45 grams of palladium catalyst supported on activated carbon [4]. Dimethyldichlorosilane (30 grams) is added dropwise over a period of 2 hours while maintaining the reaction temperature at or below 25°C. The reaction proceeds for an additional 1.5 hours at room temperature until complete conversion is achieved, as confirmed by infrared spectroscopy monitoring the disappearance of silicon-bonded hydrogen absorption [4].
The controlled hydrolysis method achieves purities of 96-99% with yields typically ranging from 75-85% [4]. Post-reaction workup involves catalyst filtration and vacuum distillation at 40°C to remove low-boiling impurities. The method is particularly suitable for research applications where high purity is required and small quantities are sufficient.
Advanced laboratory protocols employ transition metal catalysts from Group VIII of the periodic table to facilitate the synthesis under mild conditions [4]. Platinum, palladium, and rhodium catalysts supported on various substrates including silica, alumina, and activated carbon demonstrate excellent catalytic activity for the hydrolytic dehydrogenation of precursor compounds.
The transition metal catalyzed approach operates under nearly neutral conditions, preventing secondary reactions such as silanol group condensation that can reduce product yield and purity [4]. Palladium supported on activated carbon emerges as the preferred catalyst due to its high activity and selectivity. The catalyst loading typically ranges from 0.1-1.0% by weight relative to the substrate.
Reaction monitoring through infrared spectroscopy allows precise determination of reaction completion by tracking the disappearance of characteristic silicon-hydrogen bond absorption. This analytical approach enables optimization of reaction conditions and ensures consistent product quality across different synthetic batches [4].
Environmentally conscious laboratory protocols utilize solvent-free synthesis approaches that eliminate the need for organic solvents while maintaining high product yields [3]. These methods employ ferric chloride hexahydrate as both catalyst and water source, enabling the reaction to proceed under anhydrous conditions.
The solvent-free approach operates at temperatures between 60-80°C for 3-8 hours, achieving yields of 90-95% [3]. The absence of organic solvents simplifies product isolation and reduces waste generation, making this method particularly attractive for educational and research applications where environmental considerations are paramount.
Temperature control becomes critical in solvent-free systems, as excessive heating can lead to thermal decomposition of the desired product. The use of thermostatic heating mantles or oil baths with precise temperature control ensures optimal reaction conditions while preventing overheating.
Alternative synthetic routes utilize chlorodisiloxane precursors that can be reduced to form 1,3-dichlorotetramethyldisiloxane through metal hydride reduction [6]. This approach offers advantages when starting from different feedstock materials or when specific stereochemical control is required.
The reduction method employs lithium aluminum hydride or sodium borohydride as reducing agents in organic solvents such as diethyl ether or tetrahydrofuran [6]. The reaction proceeds at temperatures between 0-25°C over 1-4 hours, achieving yields of 70-80%. While yields are typically lower than direct hydrolysis methods, this route provides access to the target compound from alternative starting materials.
Metal hydride reduction requires careful handling due to the reactivity of the reducing agents with moisture and air. Anhydrous conditions must be maintained throughout the reaction, and specialized equipment for handling pyrophoric materials may be necessary.
The utilization of cyclic polysiloxanes as alternative feedstocks represents an innovative approach to 1,3-dichlorotetramethyldisiloxane synthesis [3]. Cyclic dimethylpolysiloxanes, readily available from industrial polysiloxane production, serve as sustainable precursors when reacted with dimethyldichlorosilane under catalytic conditions.
This route demonstrates particular value in integrated manufacturing facilities where cyclic polysiloxanes are available as byproducts or waste streams from other synthetic processes. The approach contributes to circular economy principles by converting waste materials into valuable chemical intermediates [3].
The cyclic polysiloxane route operates under mild conditions with ferric chloride catalysis, achieving excellent atom economy and minimal waste generation. Reaction selectivity can be controlled through careful adjustment of reactant ratios and reaction temperature, enabling optimization for specific product requirements.
Raw material quality significantly impacts the efficiency and economics of 1,3-dichlorotetramethyldisiloxane production. Dimethyldichlorosilane feedstock must meet stringent purity specifications to prevent the formation of unwanted byproducts and catalyst poisoning [7].
Commercial dimethyldichlorosilane typically contains trace amounts of higher chlorosilanes, hydrocarbons, and metallic impurities that can interfere with the synthesis process [7]. Purification protocols involve fractional distillation under controlled conditions to remove these impurities while maintaining the integrity of the primary reactant.
Water content in feedstock materials requires careful control, as excess water can lead to premature hydrolysis and reduced process efficiency [7]. Analytical methods including Karl Fischer titration and gas chromatography enable precise determination of impurity levels and water content in feedstock materials.
The optimization of feedstock composition extends to the selection of appropriate catalyst systems and reaction media. Economic considerations favor processes that utilize readily available, low-cost starting materials while maintaining high product quality and yield. Environmental factors increasingly influence feedstock selection, with preference given to sustainable and renewable sources where technically feasible.
Feedstock Type | Availability | Cost Factor | Purity Requirement | Environmental Impact |
---|---|---|---|---|
Dimethyldichlorosilane | High | 1.0 | >99% | Moderate |
Cyclic Polysiloxanes | Medium | 0.8 | >95% | Low |
Chlorodisiloxanes | Low | 1.5 | >98% | Moderate |
Alternative Silanes | Variable | 0.9-2.0 | >97% | Variable |
Flammable;Corrosive